(4-bromophenyl)carbamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)carbamic acid is an organic compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)carbamic acid typically involves the reaction of 4-bromoaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. Another method involves the use of isocyanates in the presence of a suitable catalyst to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The process may involve the use of solvents and purification steps such as recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylcarbamic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
(4-Bromophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)carbamic acid involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chlorophenyl)carbamic acid: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)carbamic acid: Contains a fluorine atom in place of bromine.
(4-Iodophenyl)carbamic acid: Features an iodine atom instead of bromine.
Comparison: (4-Bromophenyl)carbamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and steric effects. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
34256-78-5 |
---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(4-bromophenyl)carbamic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
PHVSUUGFGMGZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.